![molecular formula C10H5ClF3N3OS B4018032 3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4018032.png)
3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Descripción general
Descripción
3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has attracted interest due to its potential applications in various fields, including medicinal chemistry and material science. The thiadiazole ring, in particular, is known for its biological activity, making compounds containing this moiety valuable for pharmaceutical development.
Synthesis Analysis
The synthesis of thiadiazole derivatives, including structures similar to 3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide, typically involves the reaction of thioureas with acid chlorides or esters under controlled conditions to form the thiadiazole core. These methodologies allow for the introduction of various substituents on the thiadiazole ring, enabling the synthesis of a wide range of derivatives for further biological evaluation or material science applications (Mohamed et al., 2020).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including 3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide, can be characterized using various spectroscopic techniques such as IR, NMR (both ^1H and ^13C), and mass spectrometry. These techniques provide insights into the compound's structural features, including the presence of functional groups and the molecular conformation (Pavlova et al., 2022).
Chemical Reactions and Properties
Thiadiazole derivatives can participate in various chemical reactions, including nucleophilic substitution and coupling reactions, enabling the modification of the thiadiazole core for targeted applications. The presence of the trifluoromethyl group in 3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide can influence the compound's reactivity and interaction with biological targets (Aliabadi et al., 2020).
Physical Properties Analysis
The physical properties of 3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide, such as solubility, melting point, and stability, are crucial for its application in drug development or material science. These properties can be tailored through structural modifications, allowing for the optimization of the compound for specific uses (Tiwari et al., 2017).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives are significantly influenced by the presence of electronegative substituents such as chloro and trifluoromethyl groups. These groups affect the electron distribution within the molecule, potentially enhancing the compound's ability to interact with biological targets or influencing its chemical stability and reactivity (Takikawa et al., 1985).
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Compound Development
The synthesis of compounds structurally similar to 3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been a subject of research, with a focus on developing new heterocyclic compounds with potential applications. For example, Mohamed et al. (2020) conducted a study on the synthesis of related compounds, exploring their insecticidal activity against cotton leaf worm. They found that some synthesized compounds showed higher insecticidal activity compared to others, highlighting the potential of these compounds in pest control applications (Mohamed et al., 2020).
Anticancer Properties
Research into the anticancer properties of 1,3,4-thiadiazole-based compounds, which are structurally related to the chemical , has shown promising results. Aliabadi et al. (2020) synthesized a series of these compounds and evaluated their in vitro anticancer properties against various cancerous cell lines. They found that all tested derivatives exhibited significant cytotoxic activity, suggesting potential applications in cancer treatment (Aliabadi et al., 2020).
Spectroscopic and Biological Studies
The spectroscopic characterization and biological study of related heterocyclic compounds have been another area of focus. Patel et al. (2015) synthesized and characterized a novel series of these compounds, evaluating their antibacterial andantifungal activities. Their research revealed significant activity against both gram-positive and gram-negative bacteria, as well as various fungi, demonstrating the potential of these compounds in antimicrobial applications (Patel, Patel, & Shah, 2015).
Fluorescent and Photophysical Properties
The development of fluorescent compounds using thiadiazole structures is an emerging field. Zhang et al. (2017) synthesized a series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes, studying their photophysical properties. They found that these compounds exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, indicating potential applications in material science and imaging techniques (Zhang et al., 2017).
Nematocidal Activity
The exploration of nematocidal activities of compounds containing a 1,3,4-thiadiazole amide group, similar to the one , has shown promising results. Liu et al. (2022) synthesized a series of novel 1,2,4-oxadiazole derivatives containing this group and evaluated their nematocidal activities, revealing good efficacy against Bursaphelenchus xylophilus. This research suggests potential applications in agricultural pest control (Liu et al., 2022).
Propiedades
IUPAC Name |
3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3OS/c11-6-3-1-2-5(4-6)7(18)15-9-17-16-8(19-9)10(12,13)14/h1-4H,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOLZBWICCHQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(benzylthio)propanoyl]amino}-N-cyclohexylbenzamide](/img/structure/B4017951.png)
![N-cyclohexyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4017969.png)
![1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-ethylpiperidine](/img/structure/B4017977.png)
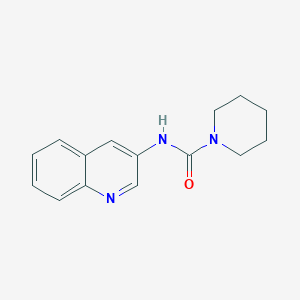
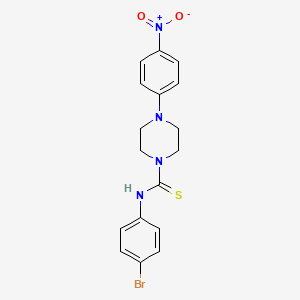
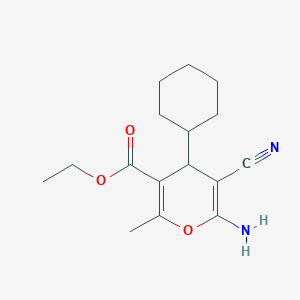
![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)isoleucine](/img/structure/B4017991.png)
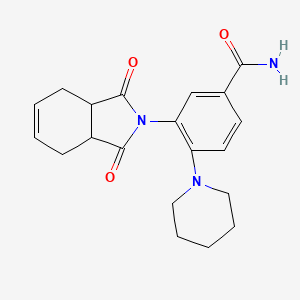
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B4018003.png)
![3-[(2-chloro-4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4018009.png)
![N-[2-(1-adamantyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B4018010.png)
![3-[{[(2-chlorobenzyl)thio]acetyl}(methyl)amino]-N-methylbutanamide](/img/structure/B4018036.png)
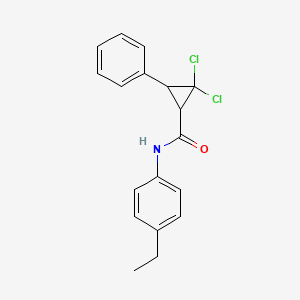
![4-[(5-methyl-2-thienyl)methylene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4018042.png)